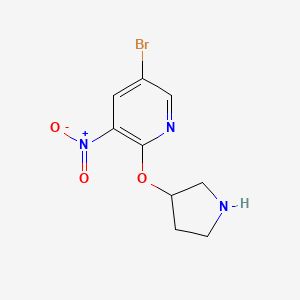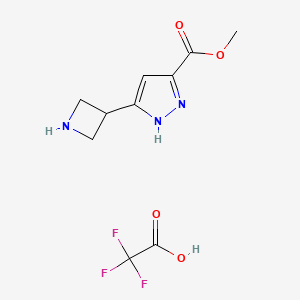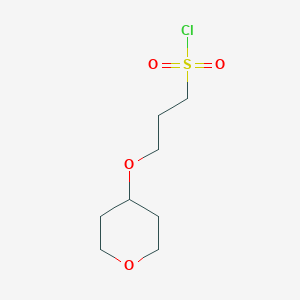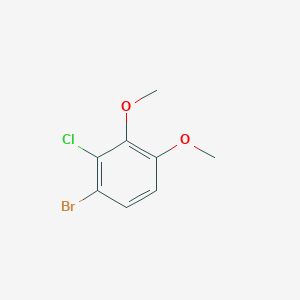
Methyl O-(trifluoromethyl)-L-serinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl O-(trifluoromethyl)-L-serinate is a compound that features a trifluoromethyl group attached to the serine amino acid. The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical properties of the molecules it is attached to. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl O-(trifluoromethyl)-L-serinate typically involves the introduction of the trifluoromethyl group into the serine molecule. One common method is the nucleophilic trifluoromethylation, where a trifluoromethylating agent such as trifluoromethyltrimethylsilane (TMSCF3) is used. The reaction conditions often involve the use of a base, such as tetrabutylammonium fluoride, in a solvent like tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nucleophilic trifluoromethylation reactions. These methods are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .
Análisis De Reacciones Químicas
Types of Reactions
Methyl O-(trifluoromethyl)-L-serinate can undergo various types of chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the serine backbone.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium trifluoroacetate can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce various trifluoromethylated derivatives .
Aplicaciones Científicas De Investigación
Methyl O-(trifluoromethyl)-L-serinate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Methyl O-(trifluoromethyl)-L-serinate involves its interaction with molecular targets through the trifluoromethyl group. This group can influence the electronic properties of the molecule, enhancing its binding affinity to specific targets. The pathways involved often include modifications to protein structures and interactions with enzymes .
Comparación Con Compuestos Similares
Methyl O-(trifluoromethyl)-L-serinate can be compared with other trifluoromethylated compounds, such as:
Trifluoromethylated Proline: Similar in its use for NMR labeling and protein studies.
Trifluoromethylated Phenols: Used in pharmaceuticals for their enhanced stability and bioavailability.
Trifluoromethylated Ketones: Commonly used in organic synthesis for their unique reactivity.
The uniqueness of this compound lies in its combination of the trifluoromethyl group with the serine amino acid, providing a versatile building block for various applications in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C5H8F3NO3 |
|---|---|
Peso molecular |
187.12 g/mol |
Nombre IUPAC |
methyl (2S)-2-amino-3-(trifluoromethoxy)propanoate |
InChI |
InChI=1S/C5H8F3NO3/c1-11-4(10)3(9)2-12-5(6,7)8/h3H,2,9H2,1H3/t3-/m0/s1 |
Clave InChI |
TXBYNCPRRIBRFF-VKHMYHEASA-N |
SMILES isomérico |
COC(=O)[C@H](COC(F)(F)F)N |
SMILES canónico |
COC(=O)C(COC(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3AR,6aS)-tetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carbonitrile 2,2-dioxide](/img/structure/B13529837.png)

![(3-Azabicyclo[3.2.0]heptane-1,5-diyl)dimethanol](/img/structure/B13529861.png)
![4-[4-(Methylsulfanyl)phenyl]but-3-en-2-one](/img/structure/B13529863.png)
![Ethyl 2-ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13529865.png)





![N-{2-[4-(aminomethyl)-2-methylpyrrolidin-1-yl]-2-oxoethyl}-4-(trifluoromethyl)benzamide hydrochloride](/img/structure/B13529907.png)
![6-acetyl-8H-pyrano[3,4-b]pyridin-8-one](/img/structure/B13529915.png)

![2-(1-Methyl-1H-benzo[D]imidazol-5-YL)acetonitrile](/img/structure/B13529918.png)
